molecular formula C11H21ClN2O2 B12303885 rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis

rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis

Cat. No.: B12303885
M. Wt: 248.75 g/mol
InChI Key: VVVFNDHEHDGJAW-UHFFFAOYSA-N
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Description

rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis: is a synthetic compound with potential applications in various scientific fields. This compound features a piperidine ring, an oxolane ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Oxolane Ring Formation: The oxolane ring is formed via a cyclization reaction, often involving an epoxide intermediate.

    Carboxamide Group Introduction: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxolane ring, converting it into a diol.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride, while alkylation can be performed using alkyl halides.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Diols from the oxolane ring.

    Substitution: Halogenated or alkylated derivatives of the piperidine ring.

Scientific Research Applications

rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-3-(cyanomethyl)piperidin-4-yl benzoate hydrochloride
  • 1- [5- (trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

Uniqueness

rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)oxolane-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c12-11(14)9-3-6-15-10(9)7-8-1-4-13-5-2-8;/h8-10,13H,1-7H2,(H2,12,14);1H

InChI Key

VVVFNDHEHDGJAW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2C(CCO2)C(=O)N.Cl

Origin of Product

United States

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